REACTION_CXSMILES
|
[Cl:1][C:2]1[C:10]([C:11]#[N:12])=[C:9]([Cl:13])[C:8]([F:14])=[CH:7][C:3]=1[C:4](Cl)=[O:5].[CH3:15][N:16]([CH3:24])[CH:17]=[CH:18][C:19]([O:21][CH2:22][CH3:23])=[O:20].C(N(C(C)C)C(C)C)C>ClCCl>[Cl:1][C:2]1[C:10]([C:11]#[N:12])=[C:9]([Cl:13])[C:8]([F:14])=[CH:7][C:3]=1[C:4]([C:18](=[CH:17][N:16]([CH3:24])[CH3:15])[C:19]([O:21][CH2:22][CH3:23])=[O:20])=[O:5]
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Name
|
|
Quantity
|
1075 g
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Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)Cl)C=C(C(=C1C#N)Cl)F
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Name
|
|
Quantity
|
626 g
|
Type
|
reactant
|
Smiles
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CN(C=CC(=O)OCC)C
|
Name
|
|
Quantity
|
591 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C(C)C)C(C)C
|
Name
|
|
Quantity
|
850 mL
|
Type
|
solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
1060 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
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Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
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Type
|
CUSTOM
|
Details
|
The reaction mixture is subsequently stirred at 50° C. for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Starting at room temperature
|
Type
|
CUSTOM
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Details
|
rises to about 50-55° C.
|
Type
|
ADDITION
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Details
|
dropwise addition time about 90 minutes)
|
Duration
|
90 min
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=O)C(C(=O)OCC)=CN(C)C)C=C(C(=C1C#N)Cl)F
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |